REACTION_SMILES
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[CH3:24][C:25]#[N:26].[CH3:28][CH2:29][O:30][C:31](=[O:32])[CH3:33].[Ca+2:1].[O-:2][C:3]([O-:4])=[O:5].[OH2:27].[c:6]1([C:12]2([CH2:17][CH:18]3[S:19][CH2:20][CH2:21][CH2:22][S:23]3)[CH2:13][CH2:14][CH2:15][CH2:16]2)[cH:7][cH:8][cH:9][cH:10][cH:11]1>>[OH:2][C:3](=[O:5])[CH2:17][C:12]1([c:6]2[cH:7][cH:8][cH:9][cH:10][cH:11]2)[CH2:13][CH2:14][CH2:15][CH2:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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c1ccc(C2(CC3SCCCS3)CCCC2)cc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(C2(CC3SCCCS3)CCCC2)cc1
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Name
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Type
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product
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Smiles
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O=C(O)CC1(c2ccccc2)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |